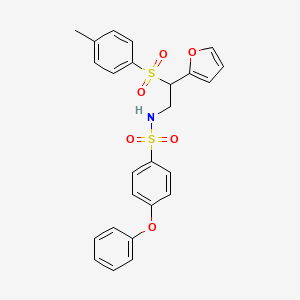

N-(2-(furan-2-yl)-2-tosylethyl)-4-phenoxybenzenesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-4-phenoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO6S2/c1-19-9-13-22(14-10-19)33(27,28)25(24-8-5-17-31-24)18-26-34(29,30)23-15-11-21(12-16-23)32-20-6-3-2-4-7-20/h2-17,25-26H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJSGFZUPQBDOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-tosylethyl)-4-phenoxybenzenesulfonamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the furan derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Coupling with Phenoxybenzenesulfonamide: The final step involves coupling the tosylated furan derivative with phenoxybenzenesulfonamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(furan-2-yl)-2-tosylethyl)-4-phenoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The tosyl group can be reduced to a methyl group under strong reducing conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Furanones or hydroxylated furans.

Reduction: Methylated derivatives.

Substitution: Various substituted sulfonamides.

Aplicaciones Científicas De Investigación

N-(2-(furan-2-yl)-2-tosylethyl)-4-phenoxybenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biological Studies: It can be used to study the interactions of sulfonamide derivatives with biological targets, such as enzymes or receptors.

Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of N-(2-(furan-2-yl)-2-tosylethyl)-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria. This inhibition can lead to the disruption of bacterial cell growth and replication.

Comparación Con Compuestos Similares

Key Observations :

- The furan ring in the target compound distinguishes it from ranitidine derivatives (which focus on gastroactivity) and biphenyl-piperidine analogs (which prioritize stability via steric hindrance) .

- Unlike thiazolyl hydrazones, the absence of a thiazole or nitro group in the target compound may reduce direct antifungal potency but improve solubility due to the phenoxybenzenesulfonamide group .

Actividad Biológica

N-(2-(furan-2-yl)-2-tosylethyl)-4-phenoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, sulfonamide group, and phenoxy moiety. Its molecular formula can be represented as C18H20N2O4S, with a molecular weight of approximately 364.43 g/mol. The presence of the furan ring is particularly noteworthy, as it contributes to the compound's reactivity and biological interactions.

1. Antimicrobial Activity

Research has indicated that N-(2-(furan-2-yl)-2-tosylethyl)-4-phenoxybenzenesulfonamide exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, in vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Anticancer Properties

The compound has also been evaluated for its anticancer activity. Recent studies indicate that it can induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

Case Study: Apoptotic Induction in Cancer Cells

In a controlled study involving MCF-7 (breast cancer) cells, treatment with N-(2-(furan-2-yl)-2-tosylethyl)-4-phenoxybenzenesulfonamide resulted in a significant increase in apoptotic cell populations as assessed by flow cytometry. The results indicated a dose-dependent response, with higher concentrations leading to greater apoptosis.

The biological activity of N-(2-(furan-2-yl)-2-tosylethyl)-4-phenoxybenzenesulfonamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Interference with Cell Signaling Pathways : The compound may modulate pathways involved in cell survival and proliferation, particularly in cancer cells.

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies suggest that at therapeutic doses, it exhibits low toxicity profiles; however, further investigations are necessary to fully understand its safety margins.

Table 2: Toxicity Assessment Data

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg (rat model) |

| Skin Irritation | Mild irritation observed |

| Mutagenicity | Negative in Ames test |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.